molecular formula CH5FN4 B12544366 Hydrazinecarbohydrazonoyl fluoride CAS No. 148174-99-6

Hydrazinecarbohydrazonoyl fluoride

Cat. No.: B12544366
CAS No.: 148174-99-6
M. Wt: 92.08 g/mol
InChI Key: HXBGUDDYVAXAHF-UHFFFAOYSA-N
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Description

Hydrazinecarbohydrazonoyl fluoride is an organic compound that contains both hydrazine and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazinecarbohydrazonoyl fluoride can be synthesized through several methods. One common approach involves the reaction of hydrazine with a fluorinating agent under controlled conditions. For instance, the reaction of hydrazine with fluorine gas or hydrogen fluoride can yield this compound. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize advanced equipment to handle the highly reactive and corrosive nature of fluorine and hydrogen fluoride. Safety measures are paramount due to the hazardous nature of the reactants and products .

Chemical Reactions Analysis

Types of Reactions: Hydrazinecarbohydrazonoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated hydrazine derivatives, while substitution can produce a variety of functionalized compounds .

Scientific Research Applications

Hydrazinecarbohydrazonoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which hydrazinecarbohydrazonoyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom’s high electronegativity allows it to form strong bonds with hydrogen and carbon atoms, influencing the compound’s reactivity and stability. This interaction can inhibit enzyme activity or modify protein structures, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: Hydrazinecarbohydrazonoyl fluoride is unique due to the presence of both hydrazine and fluorine functional groups, which confer distinct chemical properties. The fluorine atom’s high electronegativity and bond strength make the compound highly reactive and stable under various conditions, distinguishing it from its analogs .

Properties

CAS No.

148174-99-6

Molecular Formula

CH5FN4

Molecular Weight

92.08 g/mol

IUPAC Name

N,N'-diaminocarbamimidoyl fluoride

InChI

InChI=1S/CH5FN4/c2-1(5-3)6-4/h3-4H2,(H,5,6)

InChI Key

HXBGUDDYVAXAHF-UHFFFAOYSA-N

Canonical SMILES

C(=NN)(NN)F

Origin of Product

United States

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